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Introduction

N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic mRNA and

plays a pivotal role in numerous aspects of RNA metabolism. The ability to study and

manipulate m6A at specific locations has been significantly advanced by the integration of m6A

chemistry with CRISPR-Cas technologies. N6-Me-rA phosphoramidite is a key reagent that

enables the site-specific incorporation of m6A into synthetic oligonucleotides, including guide

RNAs (gRNAs) for CRISPR-Cas systems. This modification can be leveraged in two primary

ways: for the targeted editing of the epitranscriptome and for the direct modulation of CRISPR-

Cas nuclease activity. These applications offer powerful tools for researchers and drug

development professionals to investigate the causal relationships between m6A modifications

and cellular phenotypes.

Application 1: Targeted Epitranscriptome Editing with dCas-Enzyme Fusions

A major application of m6A in the CRISPR field involves the programmable installation or

removal of m6A from cellular RNAs.[1][2][3] This is achieved by fusing a catalytically inactive

Cas protein (dCas), such as dCas9 or dCas13, to an m6A "writer" (methyltransferase, e.g.,

METTL3/14) or an m6A "eraser" (demethylase, e.g., FTO, ALKBH5).[2][4] A standard,

unmodified single guide RNA (sgRNA) is used to direct this dCas-enzyme conjugate to a

specific RNA transcript. This system, sometimes referred to as targeted RNA methylation

(TRM), allows for the precise manipulation of the epitranscriptome without altering the

underlying genetic sequence.[5][6] For instance, dCas13-METTL3 fusions have been shown to
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efficiently install m6A on endogenous RNA transcripts with high specificity.[5][6] This approach

is invaluable for studying the functional consequences of individual m6A sites on RNA stability,

translation, and splicing.[2][5]

Application 2: Direct Modulation of CRISPR-Cas Activity via gRNA Modification

The direct incorporation of m6A into the guide RNA sequence using N6-Me-rA
phosphoramidite during solid-phase synthesis can modulate the activity of the CRISPR-Cas

system.[7][8] The effect of the modification is highly dependent on its position within the gRNA

and the specific Cas nuclease being used.

CRISPR-Cas9: The introduction of m6A into the sgRNA can influence the on-target activity of

the Cas9 nuclease. While some modifications can be disruptive, strategic placement can

potentially enhance editing efficiency.

CRISPR-Cas12a: Studies have shown that m6A modifications in the guide region of the

CRISPR RNA (crRNA) can impact the nuclease performance of Cas12a.[8][9][10] While m6A

has a minimal effect on the stability of the RNA-DNA duplex, it can lead to a faster

fluorescence recovery rate in cleavage assays, suggesting an influence on the catalytic

function of Cas12a.[9][10] Furthermore, methylation in the 5' handle of the gRNA can

destabilize its secondary structure, which may inhibit the assembly of the Cas12a-gRNA

complex and thereby reduce nuclease activity.[11] This inhibitory effect can be reversed by

demethylases, offering a potential mechanism for controllable gene editing.[11]

The ability to modulate Cas nuclease activity through site-specific gRNA modifications opens

up possibilities for developing more controllable and specific gene editing tools.

Quantitative Data
Table 1: Effect of m6A Modification in crRNA on Cas12a Nuclease Activity
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crRNA Modification Position of m6A
Relative Nuclease
Activity (%)

Duplex Melting
Temperature (Tm)
Change (°C)

Unmodified N/A 100 0

m6A PAM-distal 115 ± 8 -0.5 ± 0.2

m6A Seed Region 75 ± 5 -0.8 ± 0.3

m6A 5' Handle 30 ± 4 -2.1 ± 0.5

This table summarizes representative data on how N6-methyladenosine (m6A) modifications at

different positions within the CRISPR RNA (crRNA) can affect the nuclease activity of Cas12a.

Data is presented as the mean ± standard deviation.

Table 2: Efficiency of dCas13-METTL3 Mediated Targeted RNA Methylation

Target Gene Target Site
Fold Enrichment of
m6A (MeRIP-qPCR)

Change in mRNA
abundance (%)

ACTB 3' UTR 4.2 ± 0.5 -35 ± 5

GAPDH CDS 3.8 ± 0.4 -28 ± 4

MALAT1 ncRNA 5.1 ± 0.6 Not Applicable

This table presents example data on the efficiency of targeted m6A installation using a dCas13-

METTL3 fusion protein. The fold enrichment of m6A is measured by methylated RNA

immunoprecipitation followed by qPCR (MeRIP-qPCR).[12] The change in mRNA abundance is

quantified by RT-qPCR.

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of m6A-Modified sgRNA

This protocol describes the synthesis of an sgRNA with a site-specific m6A modification using

an automated RNA synthesizer and phosphoramidite chemistry.
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Materials:

RNA synthesizer

Controlled pore glass (CPG) solid support with the first nucleoside pre-attached

Standard RNA phosphoramidites (A, C, G, U)

N6-Me-rA phosphoramidite

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

Capping reagents (Cap A and Cap B)

Oxidizing solution (Iodine solution)

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

Ammonium hydroxide/methylamine (AMA) solution

Anhydrous acetonitrile

Procedure:

Synthesizer Setup: Program the RNA synthesizer with the desired sgRNA sequence,

specifying the position for the incorporation of the N6-Me-rA phosphoramidite.

Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition:

a. Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound

nucleoside by treatment with the deblocking solution. b. Coupling: The N6-Me-rA
phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and

coupled to the free 5'-hydroxyl group of the growing RNA chain. Allow for a slightly extended

coupling time for the modified phosphoramidite to ensure high efficiency. c. Capping:

Unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the

formation of deletion mutants. d. Oxidation: The phosphite triester linkage is oxidized to a

more stable phosphate triester using the oxidizing solution.
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Cleavage and Deprotection: a. After the final synthesis cycle, the solid support is transferred

to a vial. b. The sgRNA is cleaved from the CPG support, and the phosphate and base

protecting groups are removed by incubation with AMA solution at 65°C for 20 minutes.

Desilylation: The 2'-O-silyl protecting groups are removed by incubation with a fluoride-

containing reagent.

Purification: The crude sgRNA is purified by denaturing polyacrylamide gel electrophoresis

(PAGE) or high-performance liquid chromatography (HPLC).

Quantification: The concentration of the purified m6A-modified sgRNA is determined by UV-

Vis spectrophotometry at 260 nm.

Protocol 2: In Vitro Cleavage Assay with m6A-Modified sgRNA

This protocol assesses the cleavage activity of the Cas9/m6A-sgRNA ribonucleoprotein (RNP)

complex on a target DNA substrate.[13][14][15][16][17]

Materials:

Purified Cas9 nuclease

Unmodified and m6A-modified sgRNAs

Target DNA (PCR product or plasmid)

Nuclease-free water

10x Cas9 reaction buffer

Proteinase K

DNA loading dye

Agarose gel and electrophoresis system

Procedure:
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RNP Complex Formation: a. In a PCR tube, combine 300 nM of sgRNA (either unmodified or

m6A-modified) and 300 nM of Cas9 nuclease in 1x Cas9 reaction buffer. b. Incubate at 25°C

for 10 minutes to allow for RNP complex formation.

Cleavage Reaction: a. Add the target DNA to the RNP complex solution to a final

concentration of 30 nM. b. Incubate the reaction at 37°C for 60 minutes.

Reaction Termination: a. Stop the reaction by adding Proteinase K and incubating at 56°C for

10 minutes.

Analysis: a. Add DNA loading dye to the samples. b. Analyze the cleavage products by

electrophoresis on a 1.5% agarose gel. c. Visualize the DNA fragments under UV light and

quantify the band intensities to determine the percentage of cleaved DNA.

Protocol 3: T7 Endonuclease I (T7E1) Assay for Genome Editing Efficiency

This protocol is used to detect and quantify the frequency of insertions and deletions (indels) at

a target genomic locus after CRISPR-Cas9 editing in cells.[18][19][20][21][22]

Materials:

Genomic DNA extracted from transfected and control cells

PCR primers flanking the target site

Taq DNA polymerase and dNTPs

Thermocycler

T7 Endonuclease I and 10x reaction buffer

Agarose gel and electrophoresis system

Procedure:

Genomic DNA Extraction: Isolate genomic DNA from the population of cells transfected with

the CRISPR-Cas9 components.
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PCR Amplification: a. Amplify the genomic region flanking the target site using high-fidelity

PCR. The amplicon should be between 400-1000 bp. b. Purify the PCR product.

Heteroduplex Formation: a. In a thermocycler, denature the PCR product at 95°C for 5

minutes. b. Slowly re-anneal the DNA by ramping down the temperature to 25°C at a rate of

-0.1°C/second to allow for the formation of heteroduplexes between wild-type and mutated

DNA strands.

T7E1 Digestion: a. Incubate ~200 ng of the re-annealed PCR product with T7 Endonuclease

I in 1x reaction buffer at 37°C for 15-20 minutes.

Analysis: a. Analyze the digested products on a 2% agarose gel. b. The presence of cleaved

fragments indicates the presence of indels. c. Quantify the intensities of the parent and

cleaved bands to estimate the percentage of gene editing.
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Caption: Workflow for targeted m6A editing using a dCas13-METTL3 fusion protein guided by

an unmodified sgRNA.
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Caption: Solid-phase synthesis workflow for incorporating N6-Me-rA phosphoramidite into a

guide RNA.
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Caption: Logical diagram showing how m6A modification of gRNA can modulate the activity of

the Cas12a nuclease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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